Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate

CAS No.: 651053-66-6

Cat. No.: VC16889897

Molecular Formula: C19H14N2O2

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651053-66-6 |

|---|---|

| Molecular Formula | C19H14N2O2 |

| Molecular Weight | 302.3 g/mol |

| IUPAC Name | phenyl 4-(4-cyanophenyl)-4H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C19H14N2O2/c20-14-15-6-8-16(9-7-15)17-10-12-21(13-11-17)19(22)23-18-4-2-1-3-5-18/h1-13,17H |

| Standard InChI Key | OJQVBCIECUPGNU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)C3=CC=C(C=C3)C#N |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

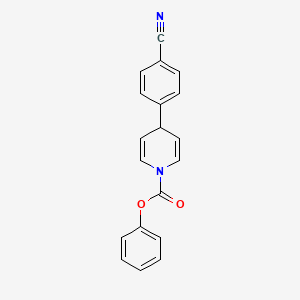

The compound features a pyridine core substituted at the 4-position with a 4-cyanophenyl group and a phenyl carboxylate ester at the 1-position (Figure 1). This arrangement introduces significant steric and electronic effects due to the electron-withdrawing cyano (-CN) group and the ester functionality.

Table 1: Key Molecular Descriptors

The cyano group enhances the compound’s polarity compared to alkyl-substituted analogs like phenyl 4-cyclopentyl-4H-pyridine-1-carboxylate (LogP = 4.27) , while the aromatic systems contribute to its lipophilicity.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a three-step strategy:

-

Pyridine Functionalization: Introduce the 4-cyanophenyl group via nucleophilic aromatic substitution or cross-coupling reactions.

-

Esterification: React the hydroxylated pyridine intermediate with phenyl chloroformate.

-

Purification: Employ column chromatography or recrystallization for isolation.

Stepwise Synthesis Protocol

-

4-(4-Cyanophenyl)pyridin-1(4H)-ol Preparation

-

Ester Formation

-

Yield and Purity

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromaticity; soluble in DMSO, DMF, and dichloromethane .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ester group.

Spectroscopic Fingerprints

-

IR Spectroscopy: Peaks at 2230 cm (C≡N stretch), 1720 cm (ester C=O), and 1600 cm (aromatic C=C) .

-

H NMR: Signals at δ 8.5–7.2 ppm (pyridine and phenyl protons), δ 4.8 ppm (ester OCH), and δ 3.1 ppm (cyano-adjacent protons) .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The ester group allows prodrug strategies, improving bioavailability .

-

Structure-Activity Relationship (SAR): Modifications at the pyridine 4-position can tune target selectivity.

Material Science

-

Liquid Crystals: The rigid aromatic system and polar cyano group may support mesophase formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume